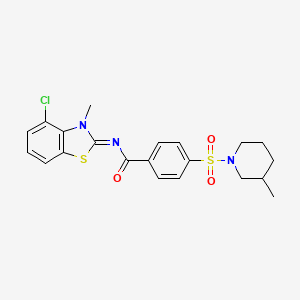

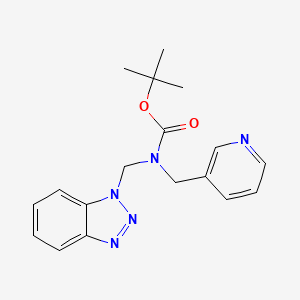

![molecular formula C13H9FN4O4S B2387683 N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-80-4](/img/structure/B2387683.png)

N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

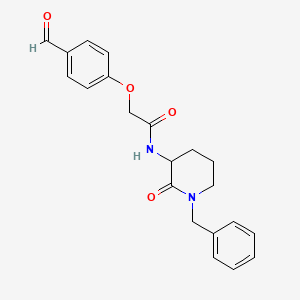

“N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives . These compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, as well as their free radical scavenging activity .

Synthesis Analysis

The synthesis of this compound involves the use of 4-fluoroaniline and ethylacetoacetate as starting materials . An intermediate in the synthesis process is 4-(4-chlorophenyl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxamide .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-fluoroaniline with ethylacetoacetate to form an intermediate, followed by further reactions to form the final compound .Wissenschaftliche Forschungsanwendungen

- Research Findings : A study investigated the in vitro antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against K. pneumoniae. The presence of the chloro atom significantly improved its antibacterial effect. CFA likely acts on penicillin-binding proteins, promoting cell lysis. Moreover, it exhibited a favorable pharmacokinetic profile for potential oral use .

- Research Findings : Although there are no specific reports on its biological activities, it serves as a valuable building block in organic chemistry .

- Research Findings : Understanding the reactivity and versatility of these functional groups can guide further synthetic applications and modifications .

- Research Findings : Further studies are needed to explore its efficacy in vivo and assess toxicity. Its pharmacokinetic profile supports oral administration, making it a promising lead compound .

- Research Findings : Researchers have investigated the effects of combining CFA with antibiotics like ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains. Such synergistic approaches could enhance treatment efficacy .

- Research Implications : By modifying substituents or functional groups, scientists can create derivatives with improved activity, selectivity, and pharmacokinetics. For example, indole derivatives have shown promise in various biological contexts .

Antibacterial Activity

Chemical Reactions and Intermediates

Functional Group Chemistry

Drug Development Potential

Synergistic Effects with Existing Antibiotics

Structural Modifications and Derivatives

Zukünftige Richtungen

The future directions for research on this compound could include further evaluation of its biological activities, such as its antimicrobial and antioxidant activities. Additionally, its potential applications in the development of new drugs could be explored, given its broad range of chemical and biological properties .

Eigenschaften

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O4S/c14-7-1-2-9(10(5-7)18(21)22)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMHYRRYYSCDAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)

![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide](/img/structure/B2387613.png)

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)